2-(1-Prop-2-enoylazetidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

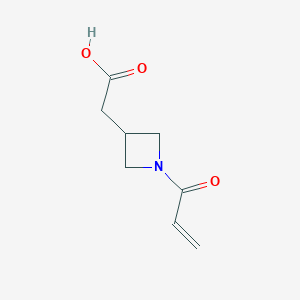

“2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1341949-52-7 . It has a molecular weight of 169.18 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-acryloyl-3-azetidinyl)acetic acid . The InChI code for this compound is 1S/C8H11NO3/c1-2-7(10)9-4-6(5-9)3-8(11)12/h2,6H,1,3-5H2,(H,11,12) .Physical And Chemical Properties Analysis

The physical form of “2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Microbial Production of Propionic Acid

Propionic acid production through microbial pathways, such as those involving propionibacteria, highlights the biotechnological and industrial potential of related compounds. Liu et al. (2012) discuss the challenges and perspectives in microbial propionic acid production, emphasizing the role of genetic and metabolic engineering in enhancing acid tolerance and reducing by-product formation (Liu et al., 2012).

Biotechnological Insights from Propionibacterium Genome

The genome sequencing of Propionibacterium acidipropionici offers insights into its potential for propionic acid production, showcasing genetic traits that support its industrial application. Parizzi et al. (2012) highlight the organism's ability to fix CO2 and its robustness, making it a promising candidate for biochemical pathway development for chemical production (Parizzi et al., 2012).

Pathway Engineering for Improved Production

The pathway engineering of Propionibacterium jensenii for enhanced propionic acid production illustrates the effectiveness of genetic modifications. Liu et al. (2016) report on the improvements achieved by overexpressing certain genes and deleting others to block by-product synthesis, achieving significant increases in propionic acid titer (Liu et al., 2016).

Chemical Synthesis and Corrosion Inhibition

The development of novel amino acid-based corrosion inhibitors showcases the chemical versatility of compounds related to 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid. Srivastava et al. (2017) synthesized inhibitors that demonstrated high efficiency in protecting mild steel against corrosion, indicating the potential for industrial application in materials science (Srivastava et al., 2017).

Aldose Reductase Inhibitory Activity

Research on substituted pyrrol-1-ylacetic acids, which share structural similarities with 2-(1-Prop-2-enoylazetidin-3-yl)acetic acid, indicates their potential in inhibiting aldose reductase enzyme. This enzyme is implicated in diabetic complications, making these compounds of interest for therapeutic applications. Nicolaou and Demopoulos (2003) synthesized derivatives that displayed significant inhibitory activity, suggesting their utility in managing chronic conditions related to diabetes mellitus (Nicolaou & Demopoulos, 2003).

Safety and Hazards

The safety information for “2-(1-Prop-2-enoylazetidin-3-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . The compound has a GHS07 pictogram and the signal word is "Warning" . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(1-prop-2-enoylazetidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-7(10)9-4-6(5-9)3-8(11)12/h2,6H,1,3-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTVRSFHSCLBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Prop-2-enoylazetidin-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)

![5-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2933646.png)

![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)

![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)

![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)

![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)